molecular formula C28H31F6N7O5S B15143453 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid

Cat. No.: B15143453
M. Wt: 691.6 g/mol
InChI Key: GTLCTQSMRDVYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule combining a triazoloquinazoline core with a 3,5-dimethylpyrazole moiety via an ethyl chain. The triazolo[1,5-c]quinazoline system is substituted with a sulfanyl group linked to a butan-1-one scaffold bearing a pyrrolidine ring. The trifluoroacetic acid (TFA) component acts as a counterion, likely enhancing solubility and stability, a common practice in pharmaceutical salt formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one involves multiple steps. The initial step typically includes the formation of the pyrazole ring through the reaction of appropriate hydrazines with diketones. The triazoloquinazoline moiety is then synthesized via cyclization reactions involving triazoles and quinazolines. The final step involves the coupling of these intermediates with pyrrolidine derivatives under specific conditions, such as the presence of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

Biologically, this compound has shown potential as an antileishmanial and antimalarial agent. Studies have demonstrated its efficacy against Leishmania and Plasmodium species, making it a candidate for further drug development .

Medicine

In medicine, the compound’s pharmacological properties are being investigated for potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Trifluoromethyl/Methyl Substituents

Compounds like 3,5-dimethyl-1H-pyrazole derivatives (e.g., 2a-b from ) share the 3,5-dimethylpyrazole motif with the target compound. However, the target’s pyrazole is integrated into a larger triazoloquinazoline framework, which increases molecular weight and may alter binding affinity compared to simpler pyrazole analogs. The trifluoromethyl groups in 2a-b enhance lipophilicity, whereas the TFA counterion in the target compound improves aqueous solubility .

Triazole-Pyrazole Hybrids

The triazole-pyrazole hybrid 21ec () features a 1,2,3-triazole linked to a pyrazole via a methyl acetate group. In contrast, the target compound’s triazoloquinazoline core provides a planar, aromatic system that may enhance π-π stacking interactions in biological targets. The pyrrolidine substituent in the target compound could improve membrane permeability compared to the polar acetate group in 21ec .

Quinazoline-Based Heterocycles

Quinazoline derivatives (e.g., adenosine receptor ligands in ) often target kinases or GPCRs. While the adenosine A2A/A3 receptors bind adenine-like structures, the triazoloquinazoline in the target compound lacks the ribose moiety, suggesting divergent pharmacological targets. The sulfanyl group in the target compound may confer redox activity or metal-binding properties absent in simpler quinazolines .

Trifluoroacetic Acid (TFA) as a Counterion

TFA is widely used in peptide synthesis and drug formulation (). Compared to other acids (e.g., HCl), TFA salts often exhibit superior solubility in organic solvents, facilitating purification. However, residual TFA in pharmaceuticals requires strict control due to its corrosive nature .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (Da)* Solubility Profile
Target Compound Triazoloquinazoline + pyrazole 3,5-Dimethylpyrazole, TFA counterion ~650 (estimated) Moderate (aqueous/organic)
Pyrazole derivative 2a [1] Pyrazole CF3, CH3 ~220 Low (organic solvents)
Triazole-pyrazole 21ec [5] Triazole + pyrazole Methyl acetate ~250 High (polar solvents)
Adenosine A2A ligand [2] Purine Ribose, amine ~450 Moderate (aqueous)

*Exact molecular weights require experimental validation.

Table 2: Functional Group Impact

Functional Group Role in Target Compound Comparison to Similar Compounds
3,5-Dimethylpyrazole Enhances steric bulk Less lipophilic than CF3 in 2a [1]
Triazoloquinazoline Provides planar aromatic surface More rigid than purine in adenosine ligands [2]
TFA counterion Improves solubility More volatile than HCl salts [6,7]

Research Findings and Implications

  • Synthetic Challenges : The triazoloquinazoline core likely requires multi-step synthesis, analogous to methods in and , involving cyclization and cross-coupling reactions .
  • Biological Potential: While direct activity data for the target compound is unavailable, its structural features align with kinase inhibitors (quinazoline) and anti-inflammatory agents (pyrazole) .
  • Safety Considerations : TFA’s use as a counterion necessitates stringent purification to minimize residual acid, per USP guidelines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing the target compound, considering its triazole-pyrazole-quinazoline hybrid structure?

  • Methodological Answer : The synthesis of this polyheterocyclic compound requires multi-step protocols. A typical approach involves:

Core Formation : Reacting pyrazole precursors (e.g., 3,5-dimethyl-1H-pyrazole) with quinazoline intermediates under reflux in ethanol or toluene, as described for similar triazole derivatives .

Sulfur Bridging : Introducing the sulfanyl group via nucleophilic substitution, often using thiourea derivatives under controlled pH conditions .

Pyrrolidinone Attachment : Coupling the intermediate with 1-pyrrolidin-1-ylbutan-1-one using carbodiimide-mediated amidation .
Final purification involves recrystallization from DMF-EtOH (1:1) mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for pyrazole (δ 6.2–6.8 ppm), triazole (δ 8.1–8.5 ppm), and quinazoline (δ 7.5–8.0 ppm) protons. Use DEPT-135 for carbon typing .
  • FT-IR : Confirm sulfanyl (C-S stretch, 650–700 cm⁻¹) and carbonyl (C=O, 1680–1720 cm⁻¹) groups .
  • HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment and molecular ion ([M+H]+) identification .

Q. How can researchers address solubility challenges in pharmacological assays?

  • Methodological Answer :

  • Solvent Screening : Test DMSO (primary stock), followed by dilution in PBS or Tween-80-containing buffers.
  • pH Adjustment : Use trifluoroacetic acid (TFA) counterions to enhance aqueous solubility at physiological pH .
  • Surfactant Use : Incorporate cyclodextrins (e.g., HP-β-CD) to stabilize hydrophobic moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like 14α-demethylase?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to 14α-demethylase (PDB: 3LD6). Focus on the triazole-quinazoline core’s hydrogen bonding with heme cofactors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-inhibitor complex, monitoring RMSD (<2 Å for viability) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., IC50 variability)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data using PRISMA guidelines, normalizing IC50 values against reference inhibitors (e.g., ketoconazole for demethylase assays) .
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration, incubation time) across labs .
  • QSAR Modeling : Correlate structural variations (e.g., substituents on the pyrazole ring) with activity trends to identify critical pharmacophores .

Q. What are the key challenges in scaling up multi-step synthesis while maintaining purity?

  • Methodological Answer :

  • Reaction Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) via central composite designs .
  • Intermediate Monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track reaction progression and minimize byproducts .
  • Purification Scaling : Replace column chromatography with recrystallization or continuous flow crystallization for industrial feasibility .

Properties

Molecular Formula

C28H31F6N7O5S

Molecular Weight

691.6 g/mol

IUPAC Name

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H29N7OS.2C2HF3O2/c1-4-20(23(32)30-13-7-8-14-30)33-24-25-19-10-6-5-9-18(19)22-26-21(29-31(22)24)12-11-17-15(2)27-28-16(17)3;2*3-2(4,5)1(6)7/h5-6,9-10,20H,4,7-8,11-14H2,1-3H3,(H,27,28);2*(H,6,7)

InChI Key

GTLCTQSMRDVYNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCCC1)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.